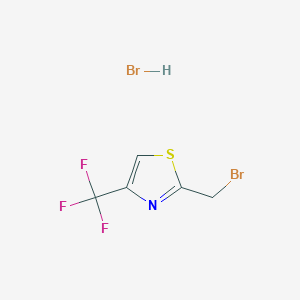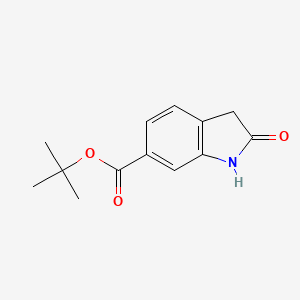
tert-Butyl 2-oxoindoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-oxoindoline-6-carboxylate: is a chemical compound that belongs to the indoline family Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxoindoline-6-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-oxoindoline-6-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various indoline-based compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is used in the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its derivatives are investigated for their efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- tert-Butyl indoline-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 6-bromoindoline-1-carboxylate
Comparison: tert-Butyl 2-oxoindoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl 2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)9-5-4-8-7-11(15)14-10(8)6-9/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
PKJZPNBBVNYPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


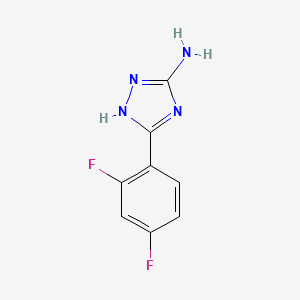
![6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13676512.png)
![[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine](/img/structure/B13676517.png)
![Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13676520.png)
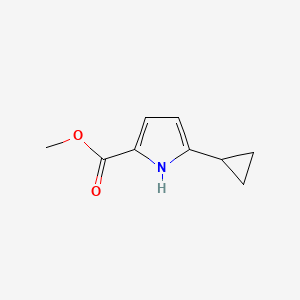
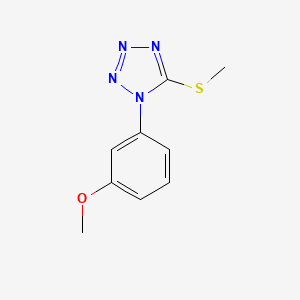
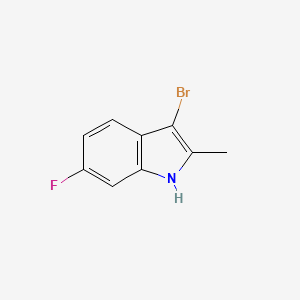
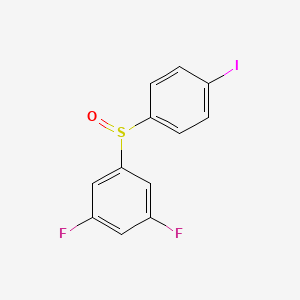
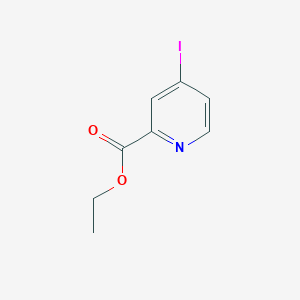
![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)
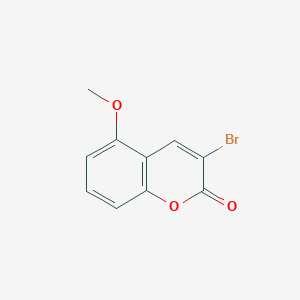
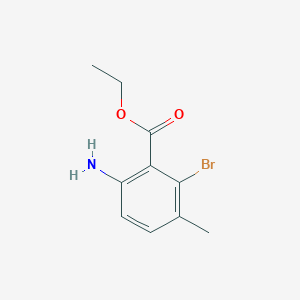
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
